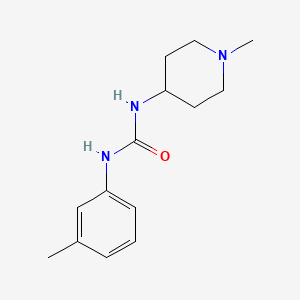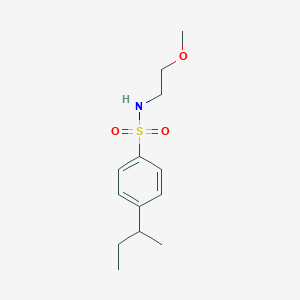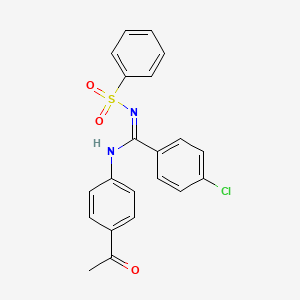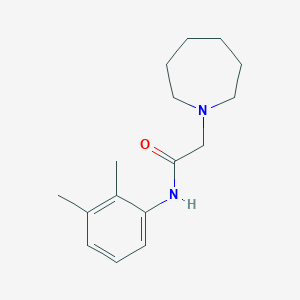![molecular formula C18H18ClNO3 B5362894 3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5362894.png)
3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol, also known as CMMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMMP is a derivative of phenol and is synthesized through a multistep process involving the reaction of various chemicals.
Mecanismo De Acción
The mechanism of action of 3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects through the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, this compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception and memory formation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and purify. Additionally, this compound has shown promising results in various in vitro studies. However, one limitation is that the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its therapeutic potential. Additionally, the effects of this compound on human subjects have not been studied extensively, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol. One direction is to further elucidate the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies are needed to determine the safety and efficacy of this compound in human subjects. Further research is also needed to explore the potential use of this compound in the treatment of neurodegenerative diseases and other conditions. Finally, studies are needed to optimize the synthesis and purification processes of this compound to improve its yield and purity.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various fields such as cancer research, neurology, and immunology. The synthesis of this compound involves a multistep process, and the mechanism of action of this compound is not fully understood. This compound has various biochemical and physiological effects, and further studies are needed to determine its safety and efficacy in human subjects. There are several future directions for the study of this compound, including further elucidation of its mechanism of action and optimization of its synthesis and purification processes.
Métodos De Síntesis
The synthesis of 3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol involves a multistep process that includes the reaction of 2-methylphenol with 4-chlorobenzoyl chloride in the presence of triethylamine to form 3-{[2-(4-chlorophenyl)phenyl]carbonyl}-2-methylphenol. This intermediate product is then reacted with morpholine in the presence of potassium carbonate to form this compound. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. Studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(3-hydroxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-15(3-2-4-16(12)21)18(22)20-9-10-23-17(11-20)13-5-7-14(19)8-6-13/h2-8,17,21H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTFBGBQTQHIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[N-(allyloxy)butanimidoyl]-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5362811.png)
![5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5362819.png)
![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5362828.png)
![5-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-3-propylimidazolidine-2,4-dione](/img/structure/B5362830.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate](/img/structure/B5362833.png)




![2-{[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}ethanol](/img/structure/B5362856.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine](/img/structure/B5362870.png)
![methyl 2-{5-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5362883.png)
![4-(1H-imidazol-1-yl)-1-{[(4-methylbenzyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B5362904.png)
